molecular formula C21H21N3O5 B3008495 1-(3,4-dimethoxyphenyl)-6-methoxy-N~3~-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide CAS No. 1251635-21-8

1-(3,4-dimethoxyphenyl)-6-methoxy-N~3~-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide

Cat. No. B3008495
CAS RN: 1251635-21-8
M. Wt: 395.415
InChI Key: RMYRYLPWQSLHPB-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-6-methoxy-N~3~-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides and hydrazine hydrate in ethanol. These compounds were characterized using elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR techniques, showing diverse potential for further chemical modifications and biological evaluations (Hassan, Hafez, & Osman, 2014).

  • Advanced Syntheses of Metabolites

    Efficient syntheses of metabolites related to specific quinoline carboxylates have been achieved. These methodologies involve the use of protective groups for phenolic hydroxy in Friedel–Crafts reactions, showcasing advanced synthetic routes for generating structurally complex molecules in high yields (Mizuno et al., 2006).

Biological Activity

  • Cytotoxic Activities

    Some newly synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating potential avenues for the development of novel anticancer agents. This highlights the importance of structural modifications in enhancing biological activities of such compounds (Hassan, Hafez, & Osman, 2014).

  • Anti-inflammatory and Analgesic Agents

    Research on benzodifuranyl derivatives derived from visnaginone and khellinone has revealed significant anti-inflammatory and analgesic activities. These compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2) with notable analgesic and anti-inflammatory effects, indicating their therapeutic potential in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Electrochromic Materials

    Novel donor-acceptor polymeric electrochromic materials incorporating thiophene derivatives have been developed for potential use in NIR electrochromic devices. These materials exhibit high coloration efficiency, fast response times, and significant changes in transmittance in the near-IR region, underscoring their utility in advanced optical applications (Zhao et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact withbeta-1 adrenoceptors . These receptors play a crucial role in the regulation of heart rate and force of contraction.

Mode of Action

Compounds with similar structures have been shown to exhibit bothagonist and antagonist effects on alpha-receptors , in addition to antagonist activity at beta-1 receptors . This means that they can both stimulate and inhibit these receptors, leading to a variety of physiological effects.

Result of Action

The interaction with alpha and beta receptors suggests that it may have a variety of effects, including changes in heart rate and blood pressure .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-6-methoxy-N-(3-methylphenyl)-4-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-13-6-5-7-14(10-13)22-21(26)20-16(25)12-19(29-4)24(23-20)15-8-9-17(27-2)18(11-15)28-3/h5-12H,1-4H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYRYLPWQSLHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)-6-methoxy-N~3~-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide

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